2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid
Description
2-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid is a fluorinated cyclobutane-containing carboxylic acid derivative. Its structure features a cyclobutyl ring substituted with two fluorine atoms at the 3,3-positions, a methoxy group at the α-carbon, and a carboxylic acid group. This compound is of interest in medicinal chemistry due to the combined effects of fluorination (which enhances metabolic stability and lipophilicity) and the cyclobutyl moiety (which introduces ring strain and conformational rigidity) .
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O3/c1-7(13-2,6(11)12)5-3-8(9,10)4-5/h5H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHJVOAJSXHEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)(F)F)(C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid typically involves the introduction of fluorine atoms into a cyclobutane ring, followed by functionalization to introduce the methoxy and propanoic acid groups. One common method involves the cyclopropanation of a suitable precursor, followed by fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including as a modulator of specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by altering the electronic distribution and steric properties. This can lead to modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Below is a comparative analysis of 2-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid with related compounds, highlighting molecular features, physicochemical properties, and biological activities.
Key Observations
Impact of Fluorination and Cyclobutyl Ring: The 3,3-difluorocyclobutyl group in the target compound and its analogs enhances metabolic stability and lipophilicity compared to non-fluorinated cyclobutyl derivatives (e.g., 3-(2-methoxyphenyl)propanoic acid in ). Cyclobutyl rings introduce steric constraints and ring strain, which can influence binding to enzymatic pockets or receptors.
Role of Methoxy vs. Acetamido Substituents :
- The α-methoxy group in the target compound may increase solubility in polar solvents compared to the acetamido analog (), which has hydrogen-bonding capabilities from the amide group.
- Acetamido derivatives (e.g., ) are more likely to participate in target interactions via hydrogen bonding, whereas methoxy groups primarily contribute steric and electronic effects.
Comparison with Aromatic Derivatives: Compounds like 3-(2-methoxyphenyl)propanoic acid () and 3-(2-glucosyloxy-4-methoxyphenyl)propanoic acid () feature aromatic rings. These exhibit π-π stacking interactions in biological systems, unlike the aliphatic cyclobutyl group in the target compound. The glucosyloxy group in introduces significant hydrophilicity, contrasting with the lipophilic cyclobutyl-fluorinated analogs.
Biological Activity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
